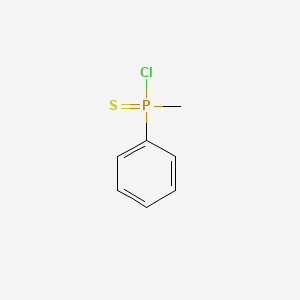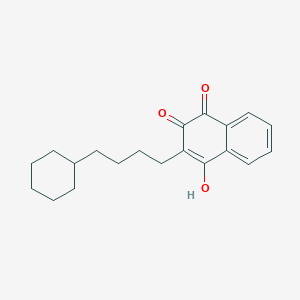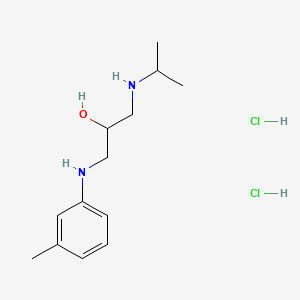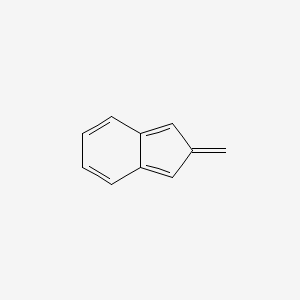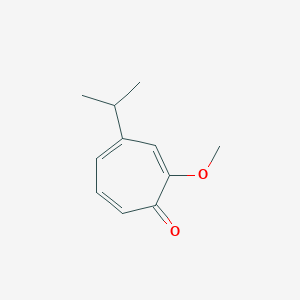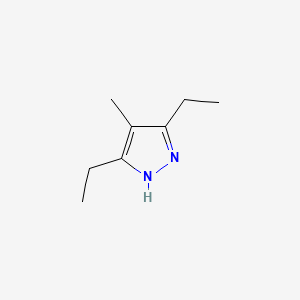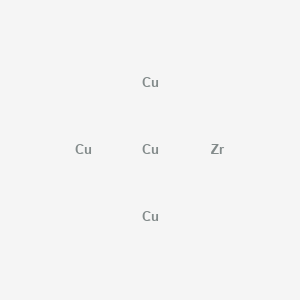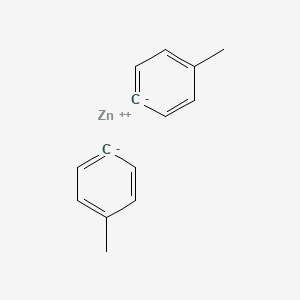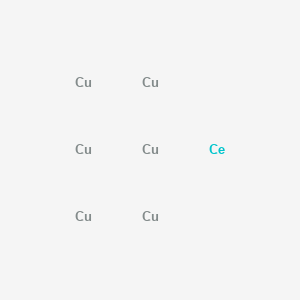
Cerium;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and copper are both significant elements in the periodic table, with cerium being a rare-earth metal and copper being a transition metal. When combined, cerium and copper form a compound that exhibits unique properties and applications. Cerium is known for its high reactivity and strong oxidizing properties, while copper is renowned for its excellent electrical and thermal conductivity. The combination of these two elements results in a compound that is highly valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cerium and copper compounds can be achieved through various synthetic routes. One common method involves the hydrothermal synthesis of bimetallic cerium/copper organic frameworks. This process typically occurs at room temperature and involves the use of cerium and copper salts in an aqueous solution. The resulting bimetallic framework can then be subjected to in-situ pyrolysis under a nitrogen atmosphere to obtain the desired cerium/copper compound .
Industrial Production Methods: In industrial settings, the production of cerium and copper compounds often involves the use of high-temperature reduction processes. For example, cerium oxide and copper oxide can be reduced together in a hydrogen atmosphere to form the cerium/copper compound. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Cerium and copper compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state of cerium can vary between +3 and +4, while copper can exist in +1 and +2 oxidation states. These variable oxidation states allow for a wide range of redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of cerium and copper compounds include hydrogen, oxygen, and ammonia. For instance, in the selective catalytic reduction of nitrogen oxides, cerium/copper compounds act as catalysts in the presence of ammonia, leading to the formation of nitrogen and water .
Major Products: The major products formed from the reactions of cerium and copper compounds depend on the specific reaction conditions. For example, the reduction of cerium oxide and copper oxide in a hydrogen atmosphere results in the formation of cerium/copper alloy and water .
Scientific Research Applications
Cerium and copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the selective catalytic reduction of nitrogen oxides. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential use in treating oxidative stress-related diseases . In industry, cerium and copper compounds are used in the production of advanced materials, such as high-performance alloys and coatings .
Mechanism of Action
The mechanism of action of cerium and copper compounds is primarily based on their redox properties. Cerium can switch between +3 and +4 oxidation states, while copper can switch between +1 and +2 oxidation states. This ability to undergo redox cycling allows these compounds to act as effective catalysts in various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of oxygen and nitrogen species, which are crucial for catalytic processes .
Comparison with Similar Compounds
Cerium and copper compounds can be compared with other similar compounds, such as cerium/aluminum and copper/zinc compounds. While cerium/aluminum compounds are known for their high thermal stability and use in high-temperature applications, copper/zinc compounds are widely used in galvanization and corrosion protection. The unique combination of cerium and copper provides a balance of redox activity and conductivity, making it particularly useful in catalytic and electronic applications .
List of Similar Compounds:- Cerium/aluminum compounds
- Copper/zinc compounds
- Cerium/iron compounds
- Copper/nickel compounds
Properties
CAS No. |
12157-57-2 |
|---|---|
Molecular Formula |
CeCu6 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
cerium;copper |
InChI |
InChI=1S/Ce.6Cu |
InChI Key |
IZLUNDVIKOMLOR-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


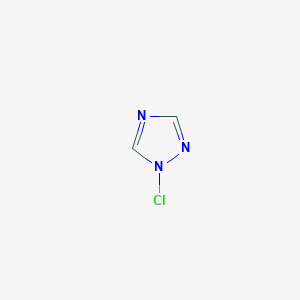
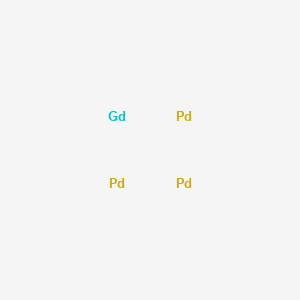


![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
